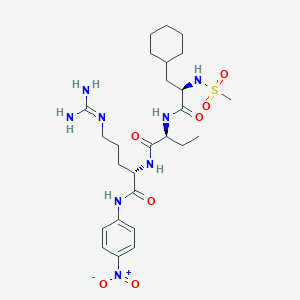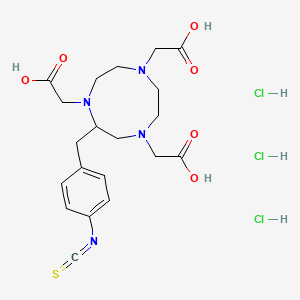
p-SCN-Bn-NOTA Trihydrochloride, Technical Grade
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-SCN-Bn-NOTA Trihydrochloride, Technical Grade: is a bifunctional chelating agent. It is a macrocyclic derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and is used primarily for tumor pre-targeting. This compound is known for its ability to conjugate with peptides and radionuclides, making it highly valuable in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-SCN-Bn-NOTA Trihydrochloride involves the reaction of 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid with hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of p-SCN-Bn-NOTA Trihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the compound meets technical grade standards .
Análisis De Reacciones Químicas
Types of Reactions: p-SCN-Bn-NOTA Trihydrochloride primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group can react with various nucleophiles, including amines and thiols, to form stable conjugates .
Common Reagents and Conditions:
Reagents: Common reagents include peptides, proteins, and other biomolecules with nucleophilic groups.
Major Products: The major products formed from these reactions are conjugates of p-SCN-Bn-NOTA with peptides or proteins, which can be used for further applications in imaging and therapy .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-SCN-Bn-NOTA Trihydrochloride is used as a chelating agent to form stable complexes with metal ions. These complexes are valuable in various analytical techniques and catalysis .
Biology: In biological research, this compound is used to label biomolecules for imaging studies. It is particularly useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to form stable complexes with radionuclides .
Medicine: In medicine, p-SCN-Bn-NOTA Trihydrochloride is used for tumor pre-targeting. It can be conjugated with antibodies or peptides that specifically target tumor cells, allowing for precise delivery of therapeutic radionuclides .
Industry: In the industrial sector, this compound is used in the development of diagnostic and therapeutic agents. Its ability to form stable complexes with metal ions makes it valuable in the production of radiopharmaceuticals .
Mecanismo De Acción
The mechanism of action of p-SCN-Bn-NOTA Trihydrochloride involves its ability to chelate metal ions. The isothiocyanate group reacts with nucleophilic groups on biomolecules, forming stable conjugates. These conjugates can then bind to specific molecular targets, such as tumor cells, allowing for targeted imaging or therapy .
Comparación Con Compuestos Similares
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)
- NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
Comparison: Compared to these similar compounds, p-SCN-Bn-NOTA Trihydrochloride offers unique advantages due to its bifunctional nature. The presence of the isothiocyanate group allows for easy conjugation with biomolecules, making it highly versatile for various applications. Additionally, its macrocyclic structure provides enhanced stability for metal ion complexes, which is crucial for imaging and therapeutic applications .
Propiedades
Fórmula molecular |
C20H29Cl3N4O6S |
|---|---|
Peso molecular |
559.9 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C20H26N4O6S.3ClH/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31;;;/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30);3*1H |
Clave InChI |
UJYWTIBZBSADFF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



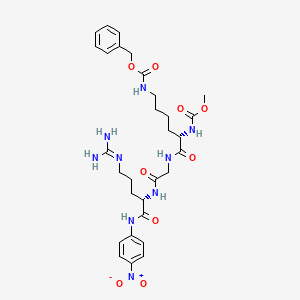
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
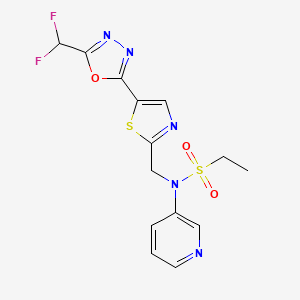
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
![N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide](/img/structure/B12369572.png)
![1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12369580.png)

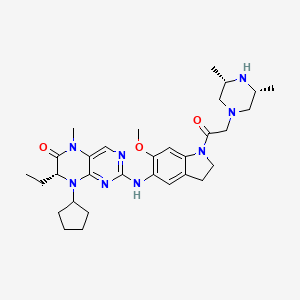
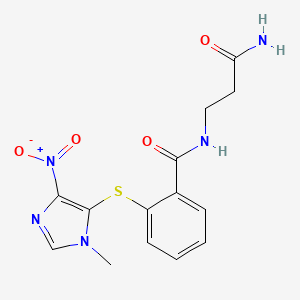
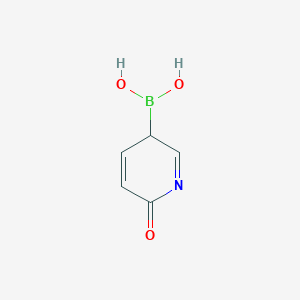
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
